1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine
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Overview
Description
1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine is a chemical compound characterized by the presence of a diazo group (-N=N-) attached to an indene structure. This compound is part of the broader class of diazo compounds, which are known for their unique reactivity and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine typically involves the diazotization of an appropriate amine precursor. The process generally includes the following steps:
Formation of the Amine Precursor: The starting material, N,N-diethyl-2-phenyl-1H-inden-3-amine, is synthesized through a series of reactions involving the alkylation of 2-phenylindene.
Diazotization: The amine precursor is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazo compound. The reaction is carried out under cold conditions to prevent decomposition of the diazo group.
Industrial Production Methods: Industrial production of diazo compounds often employs continuous flow chemistry to enhance safety and efficiency. This method allows for the on-demand generation of diazo intermediates, minimizing the risks associated with handling these potentially explosive compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of substituted indene derivatives.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form new heterocyclic structures.
Decomposition Reactions: Under certain conditions, the diazo group can decompose to form nitrogen gas and a reactive carbene intermediate.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild conditions.
Cycloaddition Reactions: Often carried out in the presence of a catalyst such as copper or rhodium complexes.
Decomposition Reactions: Can be induced by heat or light, often in the presence of a suitable trapping agent to capture the carbene intermediate.
Major Products Formed:
Substituted Indene Derivatives: Formed through nucleophilic substitution.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Carbene Adducts: Formed from the decomposition of the diazo group.
Scientific Research Applications
1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of complex organic molecules through cycloaddition and substitution reactions.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine involves the generation of a reactive carbene intermediate upon decomposition of the diazo group. This carbene can then participate in various chemical reactions, including insertion into C-H bonds, addition to double bonds, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Diazomethane (CH2N2):
Ethyl Diazoacetate (N2CHCOOEt): A diazo compound used in cyclopropanation and other cycloaddition reactions.
Diazirines: Isomeric compounds with a three-membered ring structure containing two nitrogen atoms and one carbon atom.
Uniqueness: 1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine is unique due to its indene backbone, which imparts specific electronic and steric properties that influence its reactivity and applications. Unlike simpler diazo compounds, it offers the potential for more complex and diverse chemical transformations.
Properties
CAS No. |
62325-63-7 |
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Molecular Formula |
C19H19N3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-diazo-N,N-diethyl-2-phenylinden-1-amine |
InChI |
InChI=1S/C19H19N3/c1-3-22(4-2)19-16-13-9-8-12-15(16)18(21-20)17(19)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
YADDEDKCMFPOJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=[N+]=[N-])C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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